N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, a morpholine ring, and a propanamide moiety. Its distinct structure imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenol derivative with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxy phenyl intermediate.
Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Propanamide Moiety: Finally, the compound is reacted with a propanamide derivative to form the desired product.
Industrial Production Methods
Industrial production of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE involves optimizing the reaction conditions to achieve high yield and purity. This typically includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxy phenyl group but differs in the other functional groups attached.
N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-(3-MORPHOLIN-4-YLPROPOXY)QUINAZOLIN-4-AMINE: Similar in having a morpholine ring and a substituted phenyl ring but differs in the overall structure and functional groups.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H17ClF2N2O3 |
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Molecular Weight |
334.74 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H17ClF2N2O3/c15-14(16,17)22-12-3-1-11(2-4-12)18-13(20)5-6-19-7-9-21-10-8-19/h1-4H,5-10H2,(H,18,20) |
InChI Key |
HWHFHPJENREQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
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